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Compound of Interest

Compound Name: 4-lodo-2-methylpyridine

Cat. No.: B1337970

In-Depth Technical Guide: 4-lodo-2-
methylpyridine

An Essential Building Block for Research and Drug Discovery

This technical guide provides a comprehensive overview of 4-lodo-2-methylpyridine, a key
heterocyclic building block for researchers, scientists, and professionals in drug development.
This document details its chemical and physical properties, spectroscopic data, synthesis
protocols, and significant applications, with a focus on its role in kinase inhibition and cross-
coupling reactions.

Core Compound Information

4-lodo-2-methylpyridine is a substituted pyridine derivative valued for its utility in synthetic
organic chemistry. The presence of a methyl group and an iodine atom on the pyridine ring
offers distinct reactivity, making it a versatile precursor for the synthesis of more complex
molecules, particularly in the development of pharmaceuticals.

Molecular Structure:

The structure consists of a pyridine ring substituted with a methyl group at position 2 and an
iodine atom at position 4.

Figure 1: Molecular Structure of 4-lodo-2-methylpyridine
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Physicochemical and Safety Data

The key properties and safety information for 4-lodo-2-methylpyridine are summarized below.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 22282-65-1 [1][2]
Molecular Formula CeHeIN [L1[31[41[5]16]
Molecular Weight 219.02 g/mol (1131415106171

White to yellow to brown or
Appearance pale-red to red solid or semi- [1]

solid or liquid

Density 1.8 +0.1 g/cm? [7]
Boiling Point 222.1 +£20.0 °C at 760 mmHg [7]
Flash Point 88.1+21.8°C [7]
Vapor Pressure 0.2 £ 0.4 mmHg at 25°C [7]
Refractive Index 1.612 [7]
Purity >98% [11[3]

. Keep in a dark place, under an
Storage Conditions ) [1]
inert atmosphere, at 2-8°C

Table 2: Identification Codes
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Identifier Code Reference(s)
1S/C6H6IN/c1-5-4-6(7)2-3-8-

InChl (11151171
5/h2-4H,1H3
RZRJILVROVUWDKL-

InChlKey [11[415]
UHFFFAOYSA-N

SMILES CC1=NC=CC(=C1)I [3][7]

Table 3: Safety and Hazard Information

Category Information Reference(s)

Signal Word Warning [1]
H302 (Harmful if swallowed),
H315 (Causes skin irritation),

Hazard Statements H319 (Causes serious eye [1]

irritation), H335 (May cause

respiratory irritation)

P261 (Avoid breathing
dust/fume/gas/mist/vapors/spr
ay), P305+P351+P338 (IF IN
EYES: Rinse cautiously with

Precautionary Statements

[1]

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-lodo-2-

methylpyridine.

Table 4: Spectroscopic Information
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Technique Data Reference(s)

o (ppm): ~2.4 (s, 3H, CHs),
1H NMR (Predicted) ~7.5 (dd, 1H), ~7.8 (d, 1H), Inferred from related structures
~8.1 (d, 1H)

] 0 (ppm): ~24 (CHs), ~95 (C-I),
13C NMR (Predicted) 125 ~135. ~150. ~159 Inferred from related structures

Expected m/z: 219 (M+),

fragments corresponding to ]
Mass Spectrometry (MS) o Inferred from molecular weight

loss of I, CHs, and pyridine ring

cleavage.

Absorption maxima at 265—
] 280 nm in polar solvents,
UV-Vis _ [7]
attributed to 1t - T*

transitions.

Experimental Protocols
Synthesis of 4-lodo-2-methylpyridine

A common method for the synthesis of 4-lodo-2-methylpyridine is the direct electrophilic
iodination of 2-methylpyridine (2-picoline).

Protocol: Electrophilic lodination

e Reagents and Materials:

o

2-methylpyridine (1.0 eq)

[¢]

lodine monochloride (ICl) (1.1 eq)

[¢]

Acetic acid (solvent)

[e]

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

o

Standard work-up and purification equipment (separatory funnel, rotary evaporator,
chromatography supplies)
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e Procedure:

o To a solution of 2-methylpyridine in acetic acid, iodine monochloride is added portion-wise
at room temperature.

o The reaction mixture is then heated to 60—-80°C and stirred for several hours until the
reaction is complete (monitored by TLC or GC-MS).

o After cooling to room temperature, the reaction mixture is carefully neutralized with a
suitable base (e.g., sodium bicarbonate solution).

o The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

o The crude product is purified by column chromatography on silica gel to yield 4-lodo-2-
methylpyridine.[7]
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Figure 2: General workflow for the synthesis of 4-lodo-2-methylpyridine.
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Palladium-Catalyzed Cross-Coupling Reactions

4-lodo-2-methylpyridine is an excellent substrate for palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura and Heck reactions.

Protocol: Suzuki-Miyaura Coupling

e Reagents and Materials:

o

4-lodo-2-methylpyridine (1.0 eq)

[¢]

Aryl or heteroaryl boronic acid (1.2 eq)

[e]

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

[e]

Base (e.g., K2COs, Na2COs, 2.0 eq)

(¢]

Solvent system (e.g., Toluene/Ethanol/Water mixture)

[¢]

Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
e Procedure:

o To a Schlenk flask, add 4-lodo-2-methylpyridine, the boronic acid, the base, and the
palladium catalyst.

o Evacuate and backfill the flask with an inert gas three times.
o Add the degassed solvent system via syringe.

o Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is
consumed (monitored by TLC or LC-MS).

o Cool the reaction to room temperature and perform an aqueous work-up.
o Extract the product with an organic solvent, dry the organic layer, and concentrate.

o Purify the crude product by column chromatography or recrystallization.
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Protocol: Heck Reaction
o Reagents and Materials:
o 4-lodo-2-methylpyridine (1.0 eq)
o Alkene (1.2-1.5 eq)
o Palladium catalyst (e.g., Pd(OAc)z, 1-5 mol%)
o Phosphine ligand (e.g., PPhs, if required)
o Base (e.g., EtsN, K2COs3, 2.0 eq)
o Anhydrous solvent (e.g., DMF, Acetonitrile)
o Schlenk flask and inert atmosphere setup
e Procedure:

o In a Schlenk flask under an inert atmosphere, dissolve 4-lodo-2-methylpyridine, the
palladium catalyst, and ligand (if used) in the anhydrous solvent.

o Add the alkene and the base to the mixture.
o Heat the reaction to the required temperature (typically 80-120°C) and stir until complete.

o After completion, cool the mixture, filter off any solids, and remove the solvent under
reduced pressure.

o Perform a suitable work-up, typically involving partitioning between water and an organic
solvent.

o Dry the organic phase, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Development
Intermediate for p38a MAP Kinase Inhibitors
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4-lodo-2-methylpyridine is a crucial intermediate in the synthesis of inhibitors targeting p38a
mitogen-activated protein (MAP) kinase.[7] The p38 MAPK signaling pathway is involved in
cellular responses to stress and inflammation, and its dysregulation is implicated in various
diseases, including inflammatory disorders and cancer.[1][3][4][5][7]

The p38 MAPK cascade is a three-tiered system:

o MAPKKK (e.g., MEKK, MLK): Activated by upstream signals like environmental stress or
inflammatory cytokines.

« MAPKK (MKK3/6): Phosphorylated and activated by MAPKKK.

» p38 MAPK: Phosphorylated and activated by MKK3/6, leading to the phosphorylation of
downstream substrates.

Inhibitors developed from 4-lodo-2-methylpyridine can block the activity of p38a, thereby
modulating inflammatory responses and other pathological processes.
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Figure 3: p38 MAP Kinase signaling pathway and the role of inhibitors.

Scaffolding for Novel Chemical Entities via Cross-
Coupling
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The ability of 4-lodo-2-methylpyridine to participate in C-C bond-forming reactions makes it
invaluable for generating molecular diversity in drug discovery campaigns. The Suzuki-Miyaura
and Heck reactions allow for the attachment of a wide range of aryl, heteroaryl, and vinyl
groups to the pyridine core, creating libraries of novel compounds for biological screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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